(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine
CAS No.: 478245-57-7
Cat. No.: VC6566942
Molecular Formula: C14H14N4OS
Molecular Weight: 286.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478245-57-7 |
|---|---|
| Molecular Formula | C14H14N4OS |
| Molecular Weight | 286.35 |
| IUPAC Name | (E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-phenylmethoxyethanimine |
| Standard InChI | InChI=1S/C14H14N4OS/c1-10(17-19-8-12-6-4-3-5-7-12)13-11(2)18-14(20-13)15-9-16-18/h3-7,9H,8H2,1-2H3/b17-10+ |
| Standard InChI Key | CLHRTWULOJJUPC-LICLKQGHSA-N |
| SMILES | CC1=C(SC2=NC=NN12)C(=NOCC3=CC=CC=C3)C |
Introduction
Chemical Identity and Nomenclature
(E)-(Benzyloxy)(1-{6-methyl- triazolo[3,2-b][1, thiazol-5-yl}ethylidene)amine (CAS: 478245-57-7) is systematically named to reflect its hybrid triazolo-thiazole scaffold. The E configuration denotes the spatial arrangement of the ethylideneamine moiety relative to the benzyloxy group. Key identifiers include:
The triazolo[3,2-b][1, thiazole system comprises a five-membered ring fusion of triazole and thiazole, with a methyl group at position 6 and a benzyloxime group at position 5 .
Synthetic Pathways and Optimization
Structural Confirmation
Single-crystal X-ray diffraction, though unreported for this specific compound, has validated related triazolo-thiazole architectures . Key structural insights include:
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Planarity: The triazolo-thiazole system exhibits near-planar geometry, facilitating π-π stacking interactions.
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Substituent Effects: The methyl group at position 6 enhances steric stability, while the benzyloxy moiety introduces hydrophobicity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the benzyloxy group’s lipophilicity and the heterocycle’s polarity .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments owing to the imine linkage .
Spectroscopic Characterization
While experimental spectra are unavailable, predicted data based on analogous compounds include:
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C stretch) .
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NMR: Distinct signals for benzyloxy protons (δ 4.5–5.0 ppm) and triazolo-thiazole protons (δ 7.0–8.5 ppm) .
Future Directions
Further research should prioritize:
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